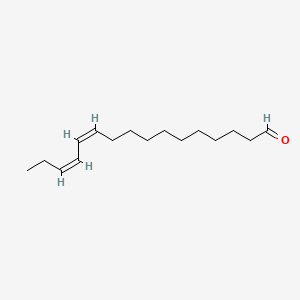

(Z,Z)-11,13-Hexadecadienal

Description

Properties

IUPAC Name |

(11Z,13Z)-hexadeca-11,13-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3-,6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJGMVSDMQAJPE-OUPQRBNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C=C/CCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6035312 | |

| Record name | (Z,Z)-11,13-Hexadecadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71317-73-2 | |

| Record name | (Z,Z)-11,13-Hexadecadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71317-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecadienal, (Z,Z)-11,13- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071317732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,13-Hexadecadienal, (11Z,13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z,Z)-11,13-Hexadecadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11,13-HEXADECADIENAL, (11Z,13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO1L379F0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sonogashira-Hagihara Coupling Approach

The Sonogashira-Hagihara cross-coupling reaction serves as a cornerstone for constructing the (Z,Z)-diene system. As reported by, this method begins with 10-bromo-1-decanol, which undergoes oxidation to 10-iododecanal. Subsequent coupling with trimethylsilylacetylene introduces the first alkyne moiety, followed by Brown’s hydroboration-protonolysis to selectively reduce the triple bond to a (Z)-configured double bond. A second coupling with (Z)-1-bromo-1-butene completes the diene framework. Crucially, the terminal formyl group is installed early in the synthesis to prevent isomerization during later stages.

Key Advantages :

-

High stereoselectivity (>98% Z-configuration) via hydroboration-protonolysis.

-

Compatibility with multi-gram-scale production.

C10 + C3 + C3 Modular Assembly

An alternative modular strategy, detailed in and, employs a C10 + C3 + C3 framework to build the target molecule. The synthesis starts with 10-bromo-1-decanol, converted to 1,1-diethoxy-10-iododecane to protect the aldehyde as an acetal. Alkylation of lithium alkyne at -78°C introduces the first C3 unit, followed by cis-Wittig olefination using propylidenetriphenylphosphorane to establish the (Z)-configured double bond. Hydroboration-protonolysis of the resulting alkyne yields the second (Z)-double bond, with final deprotection of the acetal to unveil the aldehyde.

Critical Innovations :

-

Early acetal protection avoids oxidation-induced isomerization.

-

cis-Wittig olefination ensures >95% stereochemical purity.

Step-by-Step Synthetic Protocols

Starting Materials and Initial Modifications

Both strategies begin with 10-bromo-1-decanol, a commercially available precursor. Oxidation to 10-iododecanal (Sonogashira route) or acetal-protected iodoalkane (C10 + C3 + C3 route) is critical for downstream reactivity. The acetal derivative (1,1-diethoxy-10-iododecane) is prepared via halogen exchange with NaI in acetone, achieving 78% yield.

Alkylation and Coupling Reactions

In the Sonogashira approach, trimethylsilylacetylene is coupled to 10-iododecanal under Pd(PPh₃)₄/CuI catalysis, yielding a terminal alkyne intermediate. Subsequent hydroboration with disiamylborane and protonolysis with acetic acid affords the (Z)-alkene.

For the modular route, alkylation of lithium acetylide with 1,1-diethoxy-10-iododecane at -78°C generates a C13 alkyne, which undergoes cis-Wittig olefination to install the first (Z)-double bond.

Olefination and Hydroboration-Protonolysis

The second (Z)-double bond is introduced via hydroboration-protonolysis of a strategically positioned alkyne. For example, treatment of (Z)-16,16-diethoxyhexadec-3-en-5-yne with disiamylborane and protonolysis yields the diene system with >95% stereoretention.

Optimization of Reaction Conditions

Notable Findings :

-

The Sonogashira method’s higher yield (27%) stems from efficient coupling steps, whereas the modular route’s lower yield (23%) reflects challenges in low-temperature alkylation.

-

Acetal protection in the C10 + C3 + C3 strategy prevents aldehyde oxidation but adds two additional steps.

Industrial-Scale Production Considerations

While laboratory-scale syntheses prioritize stereochemical precision, industrial applications demand cost-effective and scalable processes. Continuous flow systems could enhance the modular route’s efficiency by automating low-temperature alkylation and minimizing intermediate purification. Catalytic hydrogenation represents an understudied alternative for double-bond installation but risks over-reduction of the aldehyde.

Challenges in Stereochemical Control

Maintaining the (Z,Z)-configuration is paramount, as isomerization reduces biological activity. Key vulnerabilities include:

-

Oxidative Conditions : Late-stage aldehyde oxidation promotes double-bond migration. Early acetal protection mitigates this.

-

Thermal Instability : Prolonged heating above 40°C induces E/Z isomerization. Reactions are conducted at or below 25°C.

Recent Methodological Advances

Electrochemical methods, such as manganese dioxide-mediated oxidations, have streamlined aldehyde deprotection without isomerization . Additionally, enzymatic resolution techniques are being explored to enhance enantiopurity, though substrate specificity remains a limitation.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-11,13-Hexadecadienal undergoes several types of chemical reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like Grignard reagents or organolithium compounds

Major Products

Oxidation: Hexadecanoic acid

Reduction: (Z,Z)-11,13-Hexadecadienol

Substitution: Various substituted hexadecanes depending on the nucleophile used

Scientific Research Applications

Applications in Entomology

One of the most prominent applications of (Z,Z)-11,13-hexadecadienal is in the field of entomology as a sex pheromone component. It has been identified as a key attractant for several insect species:

- Navel Orangeworm (Amyelois transitella) : This compound serves as the female sex pheromone for the navel orangeworm, a significant pest affecting tree nuts in California. The application of this pheromone in traps has proven effective for monitoring and controlling pest populations .

- Other Insect Species : Research indicates that this compound is also involved in attracting other pests such as the meal moth (Pyralis farinalis) and various Notodontidae moths. The effectiveness of pheromone lures containing this compound has been validated through field trials .

Case Study 1: Pheromone Lure Efficacy

A study conducted on the efficacy of pheromone lures containing this compound demonstrated its effectiveness in attracting Amyelois transitella. The research highlighted that storage conditions significantly affect the longevity and attractivity of these lures .

| Storage Condition | Attractiveness |

|---|---|

| Refrigerated | High |

| Room Temperature | Moderate |

| Exposed to Sunlight | Low |

Case Study 2: Synthetic Optimization

An investigation into synthetic methodologies for producing this compound revealed that optimizing reaction conditions can enhance yield significantly. The use of trimethylsilylacetylene in combination with Sonogashira coupling improved overall yields to approximately 27% .

| Synthesis Method | Yield (%) |

|---|---|

| Original Method | 23 |

| Optimized Method | 27 |

Mechanism of Action

The mechanism of action of (Z,Z)-11,13-Hexadecadienal involves its interaction with specific receptors in the olfactory system of insects. The compound binds to pheromone-binding proteins, which then transport it to olfactory receptors. This binding triggers a signal transduction pathway, leading to behavioral responses such as mating or aggregation.

Comparison with Similar Compounds

Chemical Structure and Properties

(Z,Z)-11,13-Hexadecadienal has a molecular formula of C₁₆H₂₈O (MW 236.39). Its structure features a 16-carbon chain with cis double bonds at C11 and C13, which are essential for receptor binding and species-specific attraction . The aldehyde functional group at C1 enhances volatility, facilitating airborne dispersal .

Table 1: Key Structural Features of this compound and Analogues

Role in Pheromone Blends

- This compound : Acts as a single-component pheromone in A. transitella, effective for mating disruption at ≥90% purity .

- Acetate Derivatives : For T. processionea, (Z,Z)-11,13-Hexadecadienyl acetate and (Z,E)-11,13,15-Hexadecatrienyl acetate are synergistic; neither attracts males alone .

- Shorter-Chain Analogues : A. sphaleropa uses a C₁₄ blend of (Z)-11-tetradecenal and (Z)-11,13-tetradecadienal (1:4 ratio), highlighting chain length specificity .

Electrophysiological Responses

- This compound elicits dose-dependent antennal responses in A. transitella males (3,000 µV at 10 µg/µL) .

- 11-Hexadecynal , a triple-bond analogue, is less effective, suggesting double bond geometry is critical for receptor activation .

Behavioral Antagonism

Biological Activity

(Z,Z)-11,13-Hexadecadienal is a significant organic compound with the molecular formula C16H28O. It is an aldehyde characterized by two double bonds in the Z configuration at the 11th and 13th positions of the hexadecane chain. This compound plays a crucial role in the chemical communication systems of certain insects, particularly as a pheromone.

Role as a Pheromone

This compound is primarily recognized for its function as a sex pheromone in various moth species, most notably the navel orangeworm (Amyelois transitella). This compound facilitates mating behaviors by attracting males to females through olfactory signals. The specificity of its action is attributed to its unique double bond configuration, which is essential for recognition by insect olfactory receptors .

The biological activity of this compound involves its interaction with specific receptors in the olfactory system of insects. Upon binding to pheromone-binding proteins, it is transported to olfactory receptors, triggering a cascade of neuronal responses that lead to behavioral changes such as mating or aggregation.

Comparative Analysis with Similar Compounds

| Compound | Configuration | Biological Role |

|---|---|---|

| This compound | Z,Z | Sex pheromone for Amyelois transitella |

| (E,E)-11,13-Hexadecadienal | E,E | Less effective as a pheromone |

| (Z,E)-11,13-Hexadecadienal | Z,E | Varying effects on different species |

| (Z,Z)-9,11-Hexadecadienal | Z,Z | Pheromone in other moth species |

The unique Z configuration at both double bonds enhances its recognition by olfactory receptors compared to its isomers, making it highly specific in its action.

Synthetic Routes

The synthesis of this compound has been achieved through various methods. A notable approach involves using 10-iododecanal and trimethylsilylacetylene as key building blocks, employing Sonogashira-Hagihara coupling and hydroboration-protonolysis techniques. This method allows for efficient multi-gram-scale production .

Case Studies

- Field Trials for Mating Disruption : Research conducted in almond orchards demonstrated that the application of this compound effectively disrupted mating patterns in Amyelois transitella. The study indicated that deploying this pheromone could significantly reduce pest populations without relying on chemical pesticides .

- Behavioral Studies : Experiments have shown that male moths exhibit increased attraction to traps baited with this compound compared to traps without the pheromone. This highlights its efficacy in influencing mating behavior and potential applications in pest management strategies .

Q & A

Q. Table 1: Synthetic Yield Optimization

| Step | Yield (%) | Purity (GC-MS) |

|---|---|---|

| Alkyne hydrogenation | 85 | 92% |

| Alcohol oxidation | 78 | 98% |

Basic: How can researchers validate the structural identity of this compound in synthesized samples?

Answer:

Use a combination of analytical techniques:

- NMR : Confirm double-bond geometry via coupling constants (J = 10–12 Hz for cis protons) and chemical shifts (δ 5.3–5.5 ppm for diene protons) .

- GC-MS : Compare retention indices and fragmentation patterns with authentic standards (base peak at m/z 236 for molecular ion) .

- IR : Detect aldehyde C=O stretch (~1720 cm⁻¹) and conjugated diene C-H bends (~980 cm⁻¹) .

Advanced: What experimental designs address contradictions in reported ecological toxicity data for this compound?

Answer:

Discrepancies in toxicity studies (e.g., aquatic LC₅₀ values) may arise from formulation differences or assay conditions. To resolve these:

- Standardize assays : Use OECD Test Guideline 202 for Daphnia magna under controlled pH (7.0 ± 0.2) and temperature (20°C) .

- Isolate variables : Test pure compound vs. commercial formulations (e.g., ISOMATE® Mist NOW, which contains 0.49% active ingredient) to distinguish matrix effects .

- Dose-response curves : Include EC₅₀ values for sublethal endpoints (e.g., reproductive inhibition) alongside acute toxicity data .

Advanced: How can researchers quantify this compound in field studies while minimizing photodegradation artifacts?

Answer:

- Sampling : Collect air/soil samples in amber vials with PTFE-lined caps to prevent UV exposure .

- Extraction : Use solid-phase microextraction (SPME) fibers coated with polydimethylsiloxane/divinylbenzene for high recovery rates (>90%) .

- Quantification : Employ GC-MS with selective ion monitoring (SIM) at m/z 236, 207, and 164; calibrate with deuterated internal standards (e.g., d₃-(Z,Z)-11,13-Hexadecadienal) .

Q. Table 2: Stability Under Field Conditions

| Condition | Degradation Rate (%/hour) |

|---|---|

| Sunlight (UV) | 12.3 ± 1.5 |

| Shade (25°C) | 1.2 ± 0.3 |

Basic: What role does this compound play in insect behavior, and how is this studied electrophysiologically?

Answer:

As a sex pheromone, it disrupts mating in Amyelois transitella (navel orangeworm). Electrophysiological studies involve:

- Electroantennography (EAG) : Measure antennal responses to pheromone doses (0.1–100 ng) using Ag/AgCl electrodes .

- Single-sensillum recordings : Identify olfactory receptor neurons tuned to this compound via tungsten microelectrodes .

Advanced: How do stereochemical impurities in this compound affect its bioactivity, and what purification methods mitigate this?

Answer:

Even 2% (E)-isomer contamination reduces field efficacy by 40%. Mitigation strategies:

- Chromatography : Use AgNO₃-impregnated silica gel columns to separate (Z,Z) and (E,Z) isomers .

- Bioassays : Validate purity via wind tunnel tests; active isomer should elicit >80% male moth orientation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats; avoid inhalation (use fume hoods) .

- Waste disposal : Neutralize aldehyde residues with sodium bisulfite before aqueous disposal .

Advanced: What computational models predict the environmental fate of this compound post-application?

Answer:

- Fugacity modeling : Input log P (4.2 ± 0.1) and vapor pressure (0.03 Pa at 25°C) to estimate partitioning into air/soil/water .

- Field validation : Compare model outputs with LC-MS/MS data from soil cores (detection limit: 0.1 ppb) .

Basic: How does this compound interact with non-target species, and what assays assess this risk?

Answer:

- Cross-species EAG : Test antennal responses in Lepidoptera (e.g., Plodia interpunctella) to evaluate non-target attraction .

- Microcosm studies : Expose aquatic invertebrates (e.g., Daphnia magna) to 0.1–10 ppm doses for 96 hours to determine LC₅₀ .

Advanced: What strategies resolve discrepancies between laboratory and field efficacy data for this compound-based pest control?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.